molecular formula C8H12ClNS B3077922 N-(3-Thienylmethyl)-2-propen-1-amine hydrochloride CAS No. 1049713-41-8

N-(3-Thienylmethyl)-2-propen-1-amine hydrochloride

Cat. No. B3077922
CAS RN: 1049713-41-8
M. Wt: 189.71 g/mol
InChI Key: HRKPBNKPNXBTFX-UHFFFAOYSA-N
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Description

“N-(3-Thienylmethyl)-2-propen-1-amine hydrochloride” is a chemical compound with the molecular formula C8H13NS.ClH . It is a solid at room temperature . The compound is part of the thiophene family, which are sulfur-containing heterocycles .


Molecular Structure Analysis

The molecular structure of “N-(3-Thienylmethyl)-2-propen-1-amine hydrochloride” can be represented by the InChI code: 1S/C8H13NS.ClH/c1-2-4-9-6-8-3-5-10-7-8;/h3,5,7,9H,2,4,6H2,1H3;1H . This indicates the presence of a thiophene ring (a five-membered ring with one sulfur atom) in the molecule .


Physical And Chemical Properties Analysis

“N-(3-Thienylmethyl)-2-propen-1-amine hydrochloride” is a solid at room temperature . It has a molecular weight of 191.72 g/mol . Thiols, which are sulfur-containing compounds, are known to have lower boiling points and are less soluble in water and other polar solvents than alcohols of similar molecular weight .

Scientific Research Applications

Toxicological Evaluation

A study by Karanewsky et al. (2015) evaluated the toxicological aspects of a compound structurally related to N-(3-Thienylmethyl)-2-propen-1-amine hydrochloride, focusing on its safety for use in food and beverage applications. This study highlighted the rapid metabolism of the compound and its lack of genotoxicity, mutagenicity, and clastogenicity. Furthermore, no adverse effects were observed in subchronic oral toxicity studies in rats, indicating a high degree of safety at tested doses (Karanewsky et al., 2015).

Bioconjugation Mechanism

Nakajima and Ikada (1995) explored the mechanism of amide formation between carboxylic acid and amine in aqueous media using carbodiimide hydrochloride. This research provides insights into the chemical interactions and processes involving amines like N-(3-Thienylmethyl)-2-propen-1-amine hydrochloride in biochemical applications (Nakajima & Ikada, 1995).

Application in Polymer Modification

Research by Aly and El-Mohdy (2015) demonstrated the use of various amines, including compounds structurally similar to N-(3-Thienylmethyl)-2-propen-1-amine hydrochloride, in the modification of poly vinyl alcohol/acrylic acid hydrogels. This modification resulted in increased thermal stability and potential for medical applications, highlighting the versatility of amines in material science (Aly & El-Mohdy, 2015).

Orthometalation Applications

Vicente et al. (1997) investigated the orthometalation of primary amines, including benzylamines similar to N-(3-Thienylmethyl)-2-propen-1-amine hydrochloride. This study offers insights into the potential use of such amines in the development of organometallic complexes, which are crucial in various chemical synthesis and catalysis processes (Vicente et al., 1997).

Future Directions

The future directions for “N-(3-Thienylmethyl)-2-propen-1-amine hydrochloride” and other thiophene derivatives could involve further exploration of their biological activities and potential applications in medicinal chemistry . Additionally, their unique electronic properties make them interesting candidates for the development of organic semiconductors .

properties

IUPAC Name

N-(thiophen-3-ylmethyl)prop-2-en-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NS.ClH/c1-2-4-9-6-8-3-5-10-7-8;/h2-3,5,7,9H,1,4,6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRKPBNKPNXBTFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNCC1=CSC=C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Thienylmethyl)-2-propen-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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